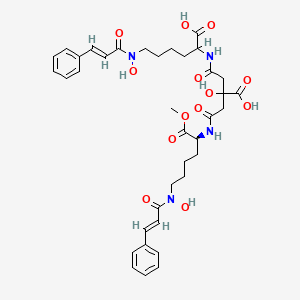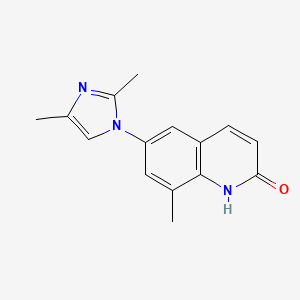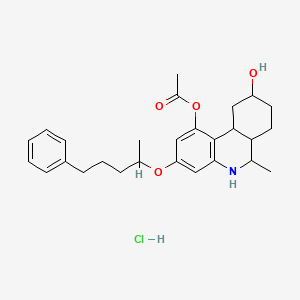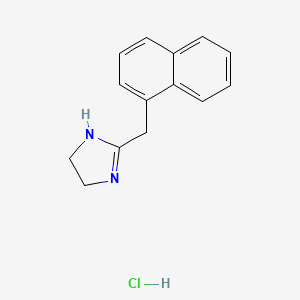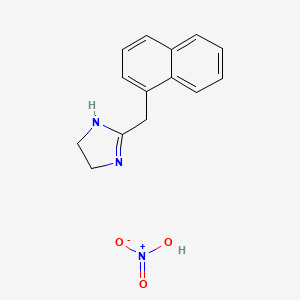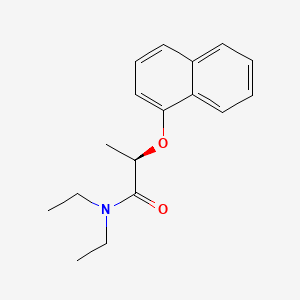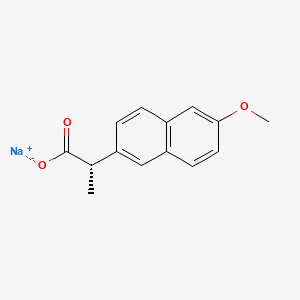
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate
Overview
Description
Scientific Research Applications
Mechanism of Action
NSC-88915 exerts its effects by inhibiting the activity of Tdp1 . The compound mimics the natural substrate of Tdp1, binding to the enzyme’s active site and preventing it from catalyzing the hydrolysis of 3’-phosphotyrosyl bonds . This inhibition can enhance the cytotoxicity of topoisomerase I inhibitors, making it a valuable adjunct in cancer therapy .
Biochemical Analysis
Biochemical Properties
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate plays a pivotal role in biochemical reactions by inhibiting adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP . This inhibition affects the cAMP signaling pathway, which is involved in numerous physiological processes. The compound interacts with adenylyl cyclase in a noncompetitive manner, meaning it binds to a site other than the active site, altering the enzyme’s activity without directly competing with the substrate . This interaction can modulate various downstream effects mediated by cAMP, such as protein kinase activation and ion channel regulation.
Cellular Effects
The impact of this compound on cellular processes is profound. By inhibiting adenylyl cyclase, the compound reduces cAMP levels within cells, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . This reduction in cAMP can lead to decreased activation of protein kinase A (PKA), influencing various cellular functions such as glycogen metabolism, lipid metabolism, and cell proliferation. Additionally, the compound’s effect on cAMP levels can alter the activity of cAMP-responsive transcription factors, thereby impacting gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to adenylyl cyclase and inhibiting its activity . This binding is noncompetitive, meaning the compound does not compete with ATP for the active site of the enzyme. Instead, it binds to a different site, causing a conformational change that reduces the enzyme’s ability to convert ATP to cAMP. This inhibition of adenylyl cyclase leads to a decrease in cAMP levels, which subsequently affects various cAMP-dependent processes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of adenylyl cyclase, leading to prolonged effects on cAMP levels and associated cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits adenylyl cyclase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in normal cellular functions and potential toxicity to specific tissues. Threshold effects have been noted, where a certain dosage is required to achieve significant inhibition of adenylyl cyclase and subsequent biochemical effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to cAMP production and degradation. The compound interacts with adenylyl cyclase, inhibiting its activity and reducing cAMP levels . This reduction in cAMP can affect various metabolic processes, including glycogenolysis, lipolysis, and gluconeogenesis. Additionally, the compound may influence the activity of enzymes and cofactors involved in these metabolic pathways, altering metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on adenylyl cyclase. The compound’s distribution within tissues can affect its overall efficacy and potential side effects, as accumulation in certain tissues may lead to localized toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with adenylyl cyclase and inhibit its activity . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective inhibition of the enzyme and subsequent biochemical effects.
Preparation Methods
The synthesis of NSC-88915 involves the substitution of progesterone at the C21 position with a 4-bromobenzenesulfonate group . The synthetic route typically includes the following steps:
Starting Material: Progesterone.
Reaction: Progesterone is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Chemical Reactions Analysis
NSC-88915 primarily undergoes substitution reactions due to the presence of the 4-bromobenzenesulfonate group . Common reagents and conditions used in these reactions include:
Nucleophiles: Such as amines or thiols, which can displace the bromine atom.
The major products formed from these reactions depend on the nucleophile used. For example, reacting NSC-88915 with an amine would result in the formation of a sulfonamide derivative .
Comparison with Similar Compounds
NSC-88915 is unique among Tdp1 inhibitors due to its specific structure and high inhibitory activity . Similar compounds include:
NSC 9782: Another Tdp1 inhibitor with a different chemical structure.
NSC 82269: Exhibits similar inhibitory activity but differs in its molecular framework.
NSC 109128: Shares some structural features with NSC-88915 but has distinct functional groups.
NSC 305831: Another related compound with comparable biological activity.
These compounds highlight the diversity of Tdp1 inhibitors and underscore the unique properties of NSC-88915 in terms of its structure and mechanism of action.
properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNARVKYKGBJES-YNHSGCSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33BrO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943503 | |
| Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21170-34-3 | |
| Record name | 11-Deoxycorticosterone, p-bromobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-88915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-DEOXYCORTICOSTERONE, P-BROMOBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6CZ92K8RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



